molecular formula C11H20BrNO B8544282 1-(5-Bromopentyl) azacycloheptane-2-one

1-(5-Bromopentyl) azacycloheptane-2-one

Cat. No.: B8544282
M. Wt: 262.19 g/mol
InChI Key: VLYKNPFVIOREOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopentyl) azacycloheptane-2-one is a seven-membered lactam (azacycloheptane-2-one) featuring a 5-bromopentyl substituent at the nitrogen atom.

Properties

Molecular Formula

C11H20BrNO

Molecular Weight

262.19 g/mol

IUPAC Name

1-(5-bromopentyl)azepan-2-one

InChI

InChI=1S/C11H20BrNO/c12-8-4-2-6-10-13-9-5-1-3-7-11(13)14/h1-10H2

InChI Key

VLYKNPFVIOREOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)N(CC1)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Ring Size Key Functional Groups Potential Applications
1-(5-Bromopentyl) azacycloheptane-2-one Azacycloheptane-2-one 7-membered Lactam, bromoalkyl chain Surfactant-assisted drug delivery
4-Phenyl-1,5-benzodiazepin-2-ones Benzodiazepine Fused 7+6 Lactam, phenyl, alkyl chains Surfactants, CNS modulation
JWH-018 N-(5-bromopentyl) derivative Indole 5-membered Indole, bromoalkyl, naphthyl Synthetic cannabinoid
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane Dioxolane 5-membered Dioxolane, bromoalkyl ether Intermediate in synthesis

Key Observations :

  • Benzodiazepines (e.g., 4-phenyl-1,5-benzodiazepin-2-ones) exhibit surfactant properties due to their amphiphilic alkyl chains, a trait shared with the bromopentyl-substituted lactam .
  • Indole-based compounds (e.g., JWH-018 derivatives) prioritize aromatic interactions for cannabinoid receptor binding, whereas the lactam core may favor hydrogen-bonding interactions .

Substituent Effects: Bromoalkyl Chain Length and Reactivity

The 5-bromopentyl chain in 1-(5-bromopentyl) azacycloheptane-2-one influences its physicochemical and biological behavior compared to analogs with varying alkyl chains (Table 2).

Table 2: Substituent Chain Length and Properties

Compound Alkyl Chain Length Halogen logP* Solubility (mg/mL) Key Functionality
1-(5-Bromopentyl) azacycloheptane-2-one C5 Br ~3.2 (est.) Low (hydrophobic) Surfactant, leaving group potential
1-Bromooctane-derived benzodiazepine C8 Br ~5.1 Very low Enhanced membrane permeability
JWH-018 N-(5-chloropentyl) derivative C5 Cl ~4.8 Moderate Cannabinoid receptor binding
1,5-Dibromopentane (synthesis intermediate) C5 Br ~2.9 Insoluble Bifunctional alkylation agent

Key Observations :

  • Shorter chains (C5) balance moderate lipophilicity and solubility, making 1-(5-bromopentyl) azacycloheptane-2-one suitable for prodrug strategies requiring controlled release.
  • Longer chains (C8–C12) in benzodiazepine derivatives increase logP significantly, enhancing surfactant properties but reducing aqueous solubility .
  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may improve leaving group ability in nucleophilic substitutions compared to chlorine .

Key Observations :

  • N-Alkylation : 1,5-Dibromopentane is a preferred reagent for introducing bromopentyl groups, as seen in the synthesis of both the lactam and JWH-018 derivatives .
  • Base Selection : Potassium carbonate (K2CO3) is widely used in benzodiazepine alkylation, suggesting compatibility with azacycloheptane-2-one systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.